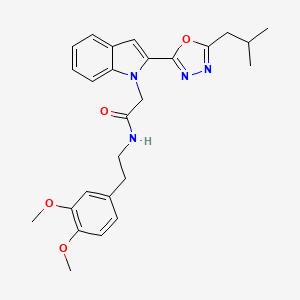
N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly in the context of anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure combining elements from various pharmacophores, which may contribute to its biological activity. The molecular formula is C26H30N4O, and it includes functional groups such as methoxy phenethyl and oxadiazolyl indole.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential in reducing tumor cell resistance to conventional chemotherapy agents. The combination of this compound with cytostatics like vinca alkaloids has shown promising results in inhibiting tumor growth and metastasis formation .
In Vitro Studies
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, the compound has been tested against various cancer types, showing IC50 values that suggest potent cytotoxicity. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | 0.5 |
| Lung Cancer | 0.7 |
| Colon Cancer | 0.6 |
These values indicate that the compound is particularly effective against breast cancer cells compared to others .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound appears to disrupt the interaction between MDM2 and p53, a critical pathway for tumor suppression. This dual inhibition not only activates p53 but also induces caspase-mediated apoptosis in cancer cells .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Zebrafish Model : In a zebrafish model of cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Behavioral assays indicated improved viability and reduced toxicity at lower doses .
- Mouse Models : In vivo studies using mouse models have shown that administration of this compound leads to reduced tumor burden and enhanced survival rates. Histopathological analysis revealed decreased necrosis and improved tissue architecture in treated mice .
Other Biological Activities
Beyond anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory and neuroprotective properties. These activities are hypothesized to arise from its ability to modulate neurotransmitter levels and inflammatory cytokines .
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4/c1-17(2)13-25-28-29-26(34-25)21-15-19-7-5-6-8-20(19)30(21)16-24(31)27-12-11-18-9-10-22(32-3)23(14-18)33-4/h5-10,14-15,17H,11-13,16H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWLCHVQYYZOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














